

Technical Guide: Synthesis and Strategic Application of *N*-(Propargyloxy)phthalimide[1]

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Compound of Interest

Compound Name: *N*-(Propargyloxy)phthalimide

CAS No.: 4616-63-1

Cat. No.: B1585080

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Executive Summary

N-(Propargyloxy)phthalimide (CAS: 4616-63-1) is a critical bifunctional reagent in modern organic synthesis.[1] Structurally, it serves as a masked *O*-substituted hydroxylamine, protecting the reactive amine while presenting a terminal alkyne for bioorthogonal ligation (Click chemistry).

Its primary utility lies in its role as the stable precursor to

N-propargylhydroxylamine, a reagent essential for installing alkyne handles onto ketones and aldehydes via oxime formation.[1] This guide details a scalable, high-purity synthesis protocol, characterization standards, and the mechanistic logic required for its deployment in drug development workflows.

Retrosynthetic Analysis & Strategy

The synthesis of

N-(propargyloxy)phthalimide relies on the *O*-alkylation of

-hydroxyphthalimide (NHPI).[1] Unlike typical Gabriel synthesis which targets N-alkylation using potassium phthalimide, this protocol targets the oxygen atom of the hydroxyimide moiety.

Strategic Disconnection:

- Bond Formed:
- Nucleophile:
-hydroxyphthalimide anion (generated in situ).[1]
- Electrophile: Propargyl bromide (3-bromopropyne).[1]
- Mechanism:
Nucleophilic Substitution.[1]

Experimental Protocol: Synthesis of - (Propargyloxy)phthalimide[1][2][3]

Reagents and Materials

Reagent	Equiv.	Role	Safety Note
-Hydroxyphthalimide (NHPI)	1.0	Nucleophile	Irritant; light sensitive. [1]
Propargyl Bromide (80% in toluene)	1.2	Electrophile	Lachrymator, toxic, flammable. Handle in fume hood.
Triethylamine ()	1.2	Base	Corrosive, volatile.
Acetone (Anhydrous)	Solvent	Medium	Flammable.[1]

Step-by-Step Procedure

Scale: Based on 10 mmol of NHPI (1.63 g).

- Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend -hydroxyphthalimide (1.63 g, 10 mmol) in anhydrous acetone (30 mL).
- Deprotonation: Add triethylamine (1.67 mL, 12 mmol) dropwise at room temperature. The suspension will turn into a deep red/orange solution as the nitroxyl anion is generated. Stir for 15 minutes.
- Alkylation: Cool the reaction mixture to 0 °C (ice bath). Add propargyl bromide (1.34 mL, 12 mmol, 80% wt in toluene) dropwise over 10 minutes to control the exotherm.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane; Product [\[1\]](#)).
- Workup:
 - The reaction will precipitate triethylammonium bromide (white solid).
 - Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product will precipitate as a beige/white solid.[\[1\]](#)
 - Filter the solid using a Büchner funnel.[\[1\]](#) Wash with cold water (mL) to remove residual salts and base.[\[1\]](#)
- Purification (Crucial):
 - The crude solid is often beige.[\[1\]](#) Recrystallize from Ethanol (EtOH).
 - Dissolve crude solid in boiling EtOH, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to 4 °C.
 - Yield: Expect 1.6 – 1.8 g (80–90%).
 - Appearance: White to off-white crystalline needles.[\[1\]](#)

Workflow Diagram



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Caption: Step-by-step synthetic workflow for the preparation of **N-(propargyloxy)phthalimide**.

Characterization & Data Analysis

To ensure the integrity of the reagent for downstream applications (e.g., drug conjugation), the material must meet the following specifications.

Nuclear Magnetic Resonance (NMR)

Solvent:

(7.26 ppm ref)

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
	7.85 – 7.75	Multiplet	4H	Ar-H	Phthalimide aromatic ring (AA'BB' system).[1]
4.92	Doublet (Hz)	2H		Methylene protons adjacent to oxygen and alkyne.[1]	
2.55	Triplet (Hz)	1H		Terminal alkyne proton (diagnostic peak).[1]	
	163.5	Singlet	C=O	Carbonyl	Characteristic imide carbonyl.[1]
134.6, 128.9, 123.7	Signals	Ar-C	Aromatic	Phthalimide backbone carbons.	
77.8	Signal		Alkyne	Internal alkyne carbon.[1]	
76.5	Signal		Alkyne	Terminal alkyne carbon.[1]	
64.2	Signal		Methylene	Carbon attached to the leaving group oxygen.[1]	

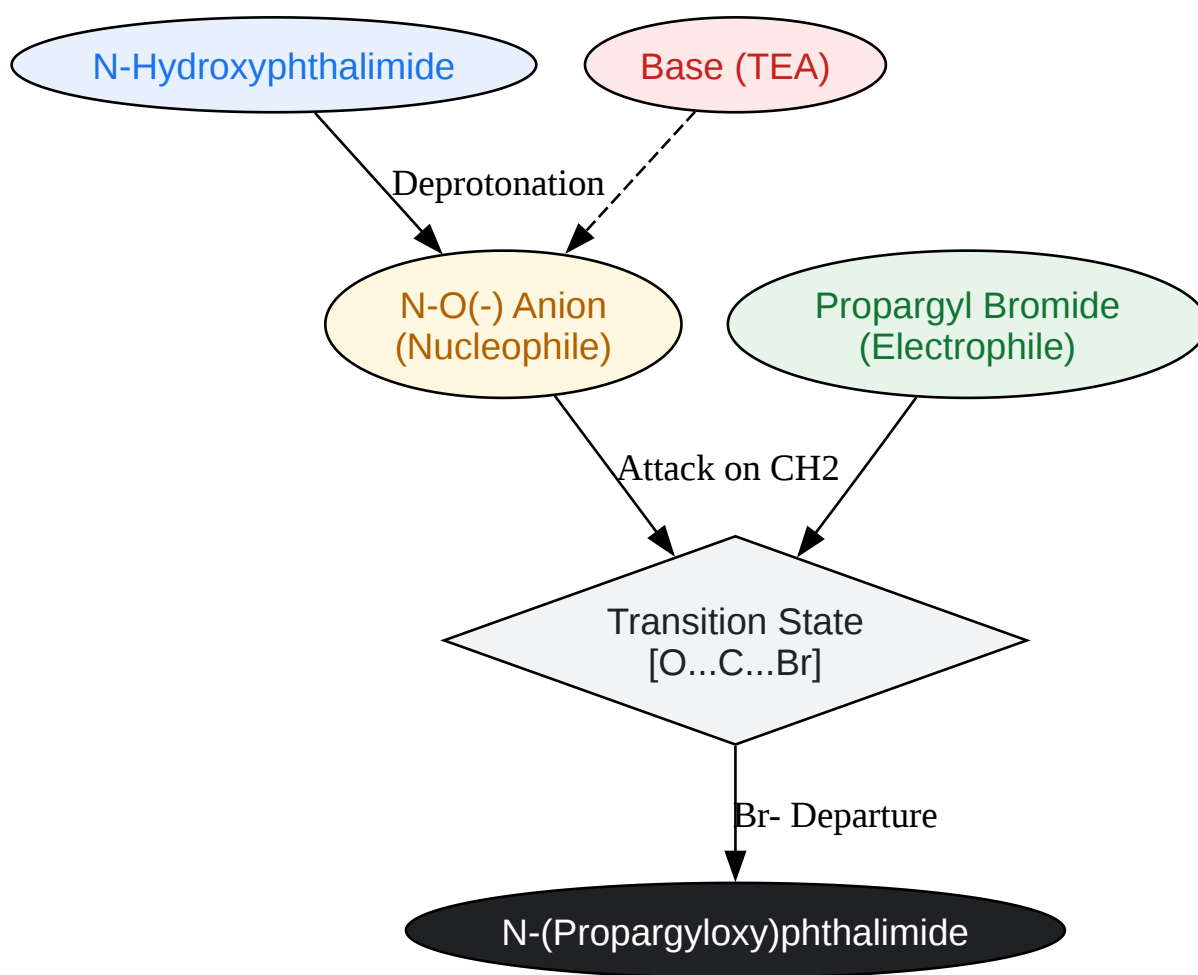
Physical Properties[1][4]

- Melting Point: 150–152 °C (Lit. value for pure crystalline form). Note: Commercial technical grades often range 138–142 °C; recrystallization is required if MP < 148 °C.[1]
- IR Spectroscopy (KBr):
 - :
3250
(Sharp, strong).[1]
 - : 1790, 1735
(Characteristic imide doublet).[1]

Mechanistic Insight

The reaction proceeds via a classical Williamson ether synthesis mechanism adapted for hydroxamic acid derivatives.

- Deprotonation: TEA removes the acidic proton from the -OH group (), creating a resonant-stabilized oxyanion.[1] The red color observed is characteristic of this charge-transfer complex.[1]
- Nucleophilic Attack: The oxygen anion acts as the nucleophile, attacking the -carbon of the propargyl bromide.[1]
- Substitution: Bromide is displaced in an fashion.[1] The solvent (acetone) is polar aprotic, favoring the reaction by solvating the cation () while leaving the oxyanion "naked" and reactive.



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Caption: Mechanistic pathway highlighting the SN2 attack of the phthalimide oxyanion on the propargyl electrophile.

Applications in Drug Development

The primary value of

-propargyloxy)phthalimide is as a latent alkoxyamine.[1] It is rarely the final drug molecule but rather a critical building block.[1]

Synthesis of -Propargylhydroxylamine

The phthalimide group protects the amine.[1] To utilize the molecule for oxime ligation (e.g., attaching a drug pharmacophore to a PEG chain or antibody), the phthalimide must be removed.

- Reagent: Hydrazine hydrate () or Methylhydrazine.[1]
- Solvent: Methanol or DCM/EtOH.[1]
- Product:
-Propargylhydroxylamine ().[1]
- Use: Reacts with ketones/aldehydes to form stable oxime linkages ().[1]

Click Chemistry Handle

The terminal alkyne installed via this reagent is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows for the modular assembly of PROTACs (Proteolysis Targeting Chimeras) where the phthalimide moiety (after modification) can serve as a Cereblon ligand, or simply as a linker installation point.

References

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